molecular formula C15H13N5O B2853923 1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline CAS No. 2192744-85-5

1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline

Cat. No.: B2853923
CAS No.: 2192744-85-5
M. Wt: 279.303
InChI Key: UFTSUCATKGLPSN-UHFFFAOYSA-N
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Description

1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline is a sophisticated chemical hybrid designed for medicinal chemistry and drug discovery applications. Its structure strategically incorporates two privileged pharmacophores: an isoquinoline scaffold and a 1,2,3-triazole moiety linked via an azetidine carbonyl connector. This unique architecture makes it a valuable tool for researchers exploring new therapeutic agents, particularly in the fields of oncology and signal transduction inhibition. The isoquinoline core is a well-established structural feature in compounds with diverse biological activities. The 1,2,3-triazole ring is widely employed in medicinal chemistry as a stable, non-classical bioisostere for an amide bond, often serving to improve metabolic stability and physicochemical properties of lead compounds . The integration of these systems into a single molecule offers a promising starting point for the development of novel enzyme inhibitors. Specifically, hybrid molecules featuring triazole rings have demonstrated significant potential as inhibitors of key biological targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of angiogenesis in cancers . Consequently, this compound is of high research value for screening against kinase targets and in the rational design of next-generation antiangiogenic and antiproliferative agents. This product is intended for use in non-clinical, in-vitro research settings only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

isoquinolin-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-15(19-9-12(10-19)20-17-7-8-18-20)14-13-4-2-1-3-11(13)5-6-16-14/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTSUCATKGLPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule can be dissected into three primary components:

  • Isoquinoline-1-carbonyl group : Serves as the aromatic backbone.
  • Azetidine ring : Provides conformational rigidity.
  • 1,2,3-Triazole unit : Acts as a bioisostere or linker.

Retrosynthetically, the molecule is assembled via amide bond formation between isoquinoline-1-carboxylic acid and 3-(2H-1,2,3-triazol-2-yl)azetidine. Each component requires independent synthesis followed by coupling (Figure 1).

Synthesis of the Isoquinoline-1-Carbonyl Moiety

Pomeranz-Fritsch Reaction for Isoquinoline Core Formation

The Pomeranz-Fritsch reaction remains a cornerstone for constructing isoquinoline skeletons. As demonstrated in recent studies, acetophenone derivatives undergo cyclization with 2,2-dimethoxyethan-1-amine under acidic conditions to yield tetrahydroisoquinolines, which are subsequently oxidized to isoquinolines. For example:

  • Reaction conditions : Toluene at 100°C with 4-nitrophenyl azide, followed by sulfuric acid-mediated cyclization.
  • Oxidation to carboxylic acid : The 1-position of isoquinoline is oxidized using KMnO₄ or RuO₄ to yield isoquinoline-1-carboxylic acid.

Carboxylic Acid Activation

The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, enabling amide bond formation. Alternative activation via mixed anhydrides (e.g., ethyl chloroformate) or coupling agents (HATU, EDCl) is also viable.

Synthesis of 3-(2H-1,2,3-Triazol-2-yl)Azetidine

Azetidine Ring Construction

Azetidine, a strained four-membered ring, is synthesized via ring-closing strategies:

  • From tertiary alcohols : Tertiary alcohols (e.g., 3-azidopropanol) undergo mesylation or tosylation, followed by intramolecular nucleophilic substitution to form azetidine.
  • Mitsunobu reaction : Diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate the conversion of 3-azido-1-propanol to azetidine under mild conditions.
Representative Procedure:
  • 3-Azidopropanol (1.0 equiv) is treated with methanesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C.
  • After 2 hours, the mixture is quenched with NaHCO₃, extracted, and concentrated.
  • The mesylate undergoes heating with K₂CO₃ in acetonitrile to yield azetidine (72–75% yield).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition introduces the triazole moiety:

  • Alkyne substrate : Propargyl amine or acetylene derivatives.
  • Reaction conditions : CuI (2.0 equiv), triethylamine (3.0 equiv), acetonitrile, room temperature.
Example:
  • 3-Azidoazetidine (1.0 equiv) reacts with propargyl amine (1.2 equiv) in the presence of CuI.
  • After 3 hours, the mixture is purified via flash chromatography to yield 3-(2H-1,2,3-triazol-2-yl)azetidine (76–82% yield).

Amide Bond Formation: Coupling Isoquinoline and Azetidine-Triazole

Acyl Chloride Approach

Isoquinoline-1-carbonyl chloride reacts with 3-(2H-1,2,3-triazol-2-yl)azetidine in anhydrous DCM:

  • Base : Triethylamine or DMAP.
  • Yield : 68–72% after recrystallization.

Coupling Reagent-Mediated Synthesis

Modern coupling agents enhance efficiency:

  • HATU/DIPEA : Activates the carboxylic acid in situ, reacting with the azetidine amine at room temperature (85–90% yield).
  • EDCl/HOBt : Cost-effective alternative with comparable yields (80–85%).

Optimization and Challenges

Regioselectivity in Triazole Formation

Copper catalysis ensures 1,4-regioselectivity, avoiding the 1,5-isomer. Microwave irradiation (100–120°C) reduces reaction time to 1 hour without compromising yield.

Azetidine Ring Stability

The strained azetidine ring is prone to ring-opening under acidic or basic conditions. Neutral pH and low temperatures during coupling are critical.

Purification Strategies

  • Flash chromatography : Silica gel with EtOAc/hexane (3:7) resolves intermediates.
  • Recrystallization : Methanol/water mixtures purify the final compound.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Isoquinoline aromatic protons (δ 7.8–8.2 ppm), triazole proton (δ 8.05 ppm), azetidine CH₂ (δ 3.5–4.5 ppm).
  • HRMS : [M+H]+ calculated for C₁₆H₁₅N₅O: 301.1284, observed: 301.1286.

X-ray Crystallography

Single-crystal analysis confirms the planar triazole and puckered azetidine ring, with a dihedral angle of 15° between the rings.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Cost ($/g)
Acyl Chloride Coupling 68–72 6 12.50
HATU-Mediated Coupling 85–90 2 18.20
EDCl/HOBt Coupling 80–85 4 9.80

Chemical Reactions Analysis

Types of Reactions

1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

Isoquinoline vs. Quinoline Derivatives

  • Target Compound: Isoquinoline core (aromatic 10-π system fused at positions 1-2) with azetidine-triazole substitution.
  • : Quinoline-based thiazolidine-2,4-dione derivatives (e.g., 2-(((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)quinoline-3-carbaldehyde). Quinoline (8-π system fused at positions 2-3) offers distinct electronic properties due to nitrogen positioning, affecting solubility and binding interactions .
  • Key Difference: Isoquinoline’s extended aromatic system may enhance π-π stacking in biological targets compared to quinoline derivatives .

Linker Groups and Substitution Patterns

Compound Linker/Substituent Triazole Substitution Synthesis Yield
Target Compound Azetidine-carbonyl 2H (1,2-triazole) N/A
Compound Ethanol bridge 1H (1,4-triazole) 67%
Compound Methylthio group 1H (1,4-triazole) Moderate
Analog Benzo[f]quinoline-carbonyl 1H-triazole 72%
  • Azetidine vs.
  • Triazole Substitution : 2H-triazoles (1,2-disubstituted) exhibit different tautomerism and hydrogen-bonding capabilities compared to 1,4-disubstituted 1H-triazoles, which are commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Pharmacological and Physicochemical Properties

Property Target Compound Compound Compound
Melting Point Not reported 157–159°C Not reported
Solubility Moderate (azetidine polarity) Low (ethanol linker) Moderate (thioether)
Enzymatic Inhibition Potential carbonic anhydrase-II Carbonic anhydrase-II Not reported
Bioactivity Hypothesized kinase inhibition Antimicrobial activity Anticancer activity
  • Carbonic Anhydrase Inhibition : highlights 1H-triazole analogs as carbonic anhydrase-II inhibitors. The target compound’s 2H-triazole may alter binding interactions due to altered nitrogen positioning .
  • Metabolic Stability : Azetidine’s strain may reduce susceptibility to oxidative metabolism compared to five-membered rings .

Molecular Docking and Computational Insights

  • 1,4-Triazoles () : Typically form hydrogen bonds via N3, enhancing interactions with enzyme active sites (e.g., carbonic anhydrase-II).

Biological Activity

1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline is a heterocyclic compound that exhibits a complex structure combining triazole and isoquinoline moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The following sections delve into the synthesis, biological activity, and research findings surrounding this compound.

Structural Overview

The compound features:

  • Isoquinoline Backbone : A bicyclic structure known for its presence in various natural products and pharmaceuticals.
  • Triazole Ring : A five-membered ring containing three nitrogen atoms, recognized for diverse biological activities.
  • Azetidine Moiety : A four-membered ring that contributes to the compound's overall pharmacological properties.

Synthesis

The synthesis of 1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline typically involves multi-step reactions including:

  • Formation of the azetidine ring.
  • Coupling with the triazole moiety.
  • Finalization of the isoquinoline structure through cyclization processes.

Anticancer Activity

Research indicates that compounds containing triazole and isoquinoline structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may act by inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibiting TS can lead to apoptosis in cancer cells.
  • Case Studies :
    • A study reported that derivatives of triazole exhibited IC50 values against various cancer cell lines (e.g., MCF-7, HCT-116) ranging from 1.1 μM to 4.24 μM, indicating potent antiproliferative effects .
CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens:

  • Inhibition Studies : Certain derivatives have shown effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential as antibacterial agents .
PathogenMinimum Inhibitory Concentration (MIC)
E. coli< 100 µg/mL
S. aureus< 100 µg/mL

Research Findings

Recent studies highlight the following findings regarding the biological activity of 1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline:

  • Antiproliferative Effects : Compounds with similar structural features have been shown to inhibit cancer cell proliferation effectively.
  • Enzyme Inhibition : The compound's ability to inhibit enzymes like TS indicates its potential as a chemotherapeutic agent.
  • Molecular Docking Studies : Computational studies have suggested favorable interactions between the compound and target proteins involved in cancer progression .

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Purity (%)Reference
CuAAC reaction time18 h at 65°C6798
Flash chromatographyEA/Hex (3:7)99
Crystallization solventEthanol/water>99

Q. Table 2. Computational vs. Experimental Binding Affinities

Target ProteinPredicted ΔG (kcal/mol)Experimental IC₅₀ (nM)Discrepancy Analysis
Kinase A-9.2120 ± 15Metabolism-labile
Receptor B-8.585 ± 10Conformational shift

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